molecular formula C8H9N3O2 B170205 4-Aminophthalamide CAS No. 115581-96-9

4-Aminophthalamide

Cat. No.: B170205
CAS No.: 115581-96-9
M. Wt: 179.18 g/mol
InChI Key: NEGAQAGLUFPCCU-UHFFFAOYSA-N
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Description

4-Aminophthalamide is an organic compound with the molecular formula C8H6N2O2. It is a derivative of phthalimide, where an amino group is substituted at the fourth position of the phthalimide ring. This compound is known for its fluorescent properties and is used in various scientific research applications.

Scientific Research Applications

4-Aminophthalamide is widely used in scientific research due to its unique properties:

Mechanism of Action

While the specific mechanism of action for 4-Aminophthalamide is not explicitly mentioned in the search results, it is noted that the phthalimide scaffold can be used as fluorescent probes by introducing a 4-amino substituent .

Safety and Hazards

4-Aminophthalamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Future Directions

4-Aminophthalamide has potential applications in the field of fluorescent probes . Its use in femtosecond solvation dynamics is also being explored . The development of fluorescent base analogues for studying nucleic acids and their interactions is a promising future direction .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminophthalamide can be synthesized through the reduction of 4-nitrophthalimide. The reduction process typically involves the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents like iron powder in acidic conditions .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring minimal waste and high yield. The reduction of 4-nitrophthalimide remains the primary method, with careful control of reaction conditions to ensure purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Aminophthalamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Further reduction can lead to the formation of phthalhydrazide.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or iron powder in acidic conditions are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed:

Comparison with Similar Compounds

    4-Nitrophthalimide: The precursor in the synthesis of 4-Aminophthalamide.

    4-(N,N-Dimethyl)amino-N-methylphthalimide: A derivative with similar fluorescent properties but different aggregation behavior.

    Phthalhydrazide: A reduction product of this compound.

Uniqueness: this compound is unique due to its strong fluorescent properties and the ability to form hydrogen bonds, which significantly influence its behavior in various environments. This makes it particularly valuable in applications requiring precise and sensitive detection of molecular interactions .

Properties

IUPAC Name

4-aminobenzene-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c9-4-1-2-5(7(10)12)6(3-4)8(11)13/h1-3H,9H2,(H2,10,12)(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGAQAGLUFPCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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